N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core substituted with furan and phenyl groups, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide involves multiple steps, typically starting with the formation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as benzil, to form the quinoxaline ring . The furan groups can be introduced through a series of substitution reactions, while the piperazine and carbothioamide functionalities are added in subsequent steps using appropriate reagents and conditions . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells . The furan and piperazine groups may enhance the compound’s binding affinity to these targets, leading to increased biological activity . The exact pathways involved depend on the specific application and target, but they often include inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide include other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that intercalates with DNA.
Levomycin: An antibiotic with a quinoxaline core. Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c35-27(32-14-12-31(13-15-32)20-6-2-1-3-7-20)28-19-10-11-21-22(18-19)30-26(24-9-5-17-34-24)25(29-21)23-8-4-16-33-23/h1-11,16-18H,12-15H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCXJXKGHAFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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